molecular formula C15H15ClN6OS B2375211 5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034352-79-7

5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2375211
CAS No.: 2034352-79-7
M. Wt: 362.84
InChI Key: UQYQEDUIBHPTTF-UHFFFAOYSA-N
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Description

5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H15ClN6OS and its molecular weight is 362.84. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6OS/c16-11-4-3-10(24-11)15(23)17-9-14-19-18-12-5-6-13(20-22(12)14)21-7-1-2-8-21/h3-6H,1-2,7-9H2,(H,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYQEDUIBHPTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=C(S4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of the compound involves several steps, typically starting from commercially available precursors. The key steps include:

  • Formation of the pyridazine ring.
  • Introduction of the thiophene carboxamide moiety.
  • Functionalization at the nitrogen atom with a pyrrolidine group.

The synthetic pathway has been optimized for yield and purity, and characterization is performed using techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from multiple assays:

Cell LineIC50 (µM)Mechanism of Action
A5491.06 ± 0.16c-Met kinase inhibition
MCF-71.23 ± 0.18Induction of apoptosis
HeLa2.73 ± 0.33Disruption of cell cycle progression

The compound exhibited significant cytotoxicity against A549, MCF-7, and HeLa cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like Foretinib .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are reported as follows:

Bacterial StrainMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21

These results suggest that the compound may serve as a lead in developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the thiophene and triazole rings significantly influence biological activity. For instance:

  • Chlorination at position 5 enhances potency against cancer cell lines.
  • Pyrrolidine substitution appears crucial for maintaining activity against microbial pathogens.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls.
  • Combination Therapy : When combined with conventional chemotherapeutics, there was a notable increase in efficacy, suggesting potential for use in combination therapies.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that compounds related to 5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related series of compounds demonstrated median inhibitory concentrations (IC50) in the nanomolar range against human cancer cell lines such as Panc-1 (pancreatic cancer), MCF-7 (breast cancer), HT-29 (colon cancer), and A-549 (lung cancer) . The structure–activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance antiproliferative efficacy.

Additional Pharmacological Activities

Beyond anticancer properties, derivatives of this compound class may also exhibit other pharmacological effects. For example, some studies have highlighted their potential as inhibitors of specific enzymes involved in metabolic pathways or as modulators of neurotransmitter systems . These findings suggest a broad therapeutic potential that warrants further investigation.

Case Study 1: Antiproliferative Activity Assessment

A detailed investigation into the antiproliferative activity of a series of 5-chloro derivatives was conducted using the MTT assay. The study reported that certain derivatives displayed IC50 values as low as 31 nM against MCF-7 cells. The results indicated that structural variations significantly influenced activity levels, with specific substitutions leading to enhanced potency .

Case Study 2: Inhibition of HSET Protein

In another study focused on HSET inhibitors derived from related triazole compounds, researchers identified a novel compound with nanomolar inhibition potency. This compound induced multipolar spindle formation in centrosome-amplified cancer cells, effectively leading to cell death . The study emphasizes the importance of targeting mitotic processes in cancer therapy.

Case Study 3: Synthesis and Characterization

The synthesis of this compound has been documented in various synthetic chemistry reviews. These reviews provide insights into effective synthetic routes and the characterization techniques used to confirm the structures of newly synthesized compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and amide bond formation. Key steps include:

  • Cyclization : Use of triazolopyridazine precursors under reflux conditions with solvents like ethanol or DMF .
  • Substitution : Introduction of the pyrrolidin-1-yl group via nucleophilic displacement at the 6-position of the triazolopyridazine core under inert atmospheres .
  • Amide Coupling : Activation of the thiophene-2-carboxylic acid moiety using reagents like EDCI/HOBt, followed by reaction with the aminomethyl-triazolopyridazine intermediate .
  • Optimization : Adjusting reaction temperatures (e.g., 80–100°C for cyclization) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : Focus on the δ 7.5–8.5 ppm region for triazolopyridazine protons, δ 3.0–4.0 ppm for pyrrolidinyl N-CH₂ groups, and δ 6.5–7.5 ppm for thiophene protons .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and triazole C=N absorption (~1550 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with triazolopyridazine cleavage .

Q. How does the compound’s structural configuration influence its solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility : The pyrrolidinyl group enhances hydrophilicity, but the thiophene and triazolopyridazine moieties limit aqueous solubility. Use DMSO stock solutions (<10 mM) with sonication .
  • Stability : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C). The triazole ring is susceptible to hydrolysis under acidic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay-Specific Factors : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests. Variations may arise from off-target interactions or differential cell permeability .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Metabolic Stability : Assess liver microsome stability to rule out rapid degradation in cell-based systems .

Q. How can computational modeling predict the compound’s binding interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonding with triazolopyridazine N-atoms and hydrophobic contacts with the thiophene ring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What are the key challenges in designing structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Synthetic Complexity : Modifying the triazolopyridazine core requires re-optimizing cyclization conditions for each derivative .
  • Bioisosteric Replacements : Test thiophene vs. furan or pyrrole analogs to balance potency and solubility. Evidence shows thiophene improves π-π stacking in kinase targets .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with activity trends .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in live cells .
  • CRISPR Knockout Models : Generate isogenic cell lines lacking the target protein (e.g., a kinase) to assess on-target vs. off-target effects .

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